3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol
Description
3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol is an organosulfur compound featuring a propan-1-ol backbone substituted with a 4-methoxyphenylsulfonyl group.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-14-9-3-5-10(6-4-9)15(12,13)8-2-7-11/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKYXMGDLORVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol typically involves the reaction of 4-methoxybenzenesulfonyl chloride with propanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methoxybenzenesulfonyl chloride} + \text{Propanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonyl-propanoic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfonyl-propanoic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol has several applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-methoxyphenyl group in the target compound is a critical structural feature. Analogous compounds with 4-fluorophenyl or 4-methylphenyl substituents exhibit altered electronic and steric effects, influencing their biological efficacy:
- This compound shows comparable antioxidant activity (20 μM) but may differ in target binding affinity .
- 3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol (): A methylbenzyl ether substituent increases hydrophobicity, which could enhance membrane permeability compared to the sulfonyl group in the target compound .
Sulfur-Containing Functional Groups
The sulfonyl group (-SO₂-) in 3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol distinguishes it from compounds with sulfanyl (-S-) or sulfinyl (-SO-) groups:
- 1-(4-Methoxyphenyl)-3-(vinylsulfanyl)propan-1-ol (Entry 24, ): The sulfanyl group is less oxidized than sulfonyl, reducing polarity.
- (E)-1-(2-((4-Methoxyphenyl)sulfinyl)vinyl)-2-(trifluoromethyl)benzene (Entry 26, ): The sulfinyl group offers intermediate oxidation state, and this compound exhibits neuroprotective effects in Parkinson’s disease models .
Functional Group Additions or Modifications
- 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one (): Introduction of a ketone and chloro-fluoroanilino group shifts the molecule’s reactivity, likely altering its mechanism of action compared to the propan-1-ol backbone in the target compound .
- 3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-1-ol (): A trityl-protected derivative with enhanced steric bulk, reducing bioavailability but increasing stability in synthetic applications .
Antioxidant and Nrf2 Activation
- 1-(4-Methoxyphenyl)-3-(vinylsulfanyl)propan-1-ol (Entry 24, ): Activates Nrf2 and induces heme oxygenase-1 (HO-1) at 20 μM, mitigating oxidative stress in Parkinson’s disease models .
- (methylsulfinyl)methane (Entry 23, ): A simpler sulfoxide with broad antioxidant effects (0.1–0.8% concentration), though less target-specific than the sulfonyl-propanol derivative .
Neuroprotective Effects
The sulfonyl group in the target compound may enhance neuroprotection through improved binding to cellular targets:
Biological Activity
3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
- Chemical Formula : C10H14O2S
- CAS Number : 150666-83-4
- Molecular Weight : 198.28 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Target Interaction : It primarily acts through non-covalent interactions, binding to specific enzyme active sites more effectively than natural substrates.
- Biochemical Pathways : The compound influences pathways such as the JAK-STAT signaling pathway, which is crucial in mediating immune responses and cell proliferation.
- Pharmacokinetics : The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and absorption in biological systems .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Analgesic Activity : Preliminary studies suggest that it may have analgesic effects, potentially useful in pain management therapies.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against strains of E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, suggesting a potent antimicrobial profile.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| Staphylococcus aureus | 8 |
Case Study 2: Anti-inflammatory Effects
In an animal model of induced inflammation, administration of the compound resulted in a marked reduction in paw swelling and pain response compared to control groups. This suggests its utility as an anti-inflammatory agent.
| Treatment Group | Paw Swelling (mm) | Pain Response (flinches) |
|---|---|---|
| Control | 15 ± 2 | 20 ± 5 |
| Compound Treatment | 5 ± 1 | 5 ± 2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
